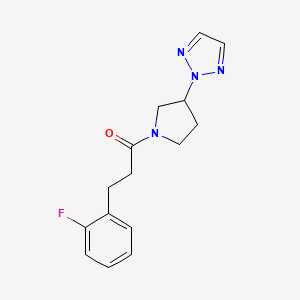
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22BrN3OS and its molecular weight is 456.4. The purity is usually 95%.
BenchChem offers high-quality 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Synthesis
Research into the chemistry of compounds containing imidazole and benzimidazole frameworks, such as the one , reveals their potential in the preparation of complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011). These studies shed light on the versatility of such compounds in forming various chemically and biologically active derivatives.
Biological and Pharmacological Activities
Compounds with imidazole scaffolds are recognized for their selective inhibition of enzymes like p38 MAP kinase, which is implicated in inflammatory processes. The design and synthesis of these inhibitors have been extensively reviewed, indicating their therapeutic potential in treating diseases related to inflammation and immune responses (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemical Groups with CNS Activity
Research has identified various functional chemical groups, including heterocycles like imidazole, as leads for synthesizing compounds with central nervous system (CNS) activity. This highlights the potential of such compounds in developing new CNS-acting drugs (Saganuwan, 2017).
Catalysis and Organic Synthesis
The utility of imidazole and its derivatives extends to catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in synthesizing a broad range of organic compounds, underscoring the role of such catalysts in modern organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Environmental Occurrence and Toxicology
The environmental occurrence of brominated compounds, including those related to the compound , has been studied with a focus on their presence in indoor air, dust, consumer goods, and food. Such research is crucial for understanding the environmental impact and potential health risks associated with these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c23-19-10-8-18(9-11-19)20-14-24-22(26(20)15-17-6-2-1-3-7-17)28-16-21(27)25-12-4-5-13-25/h1-3,6-11,14H,4-5,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVWPWNLUGNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-7-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2614291.png)
![7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614294.png)
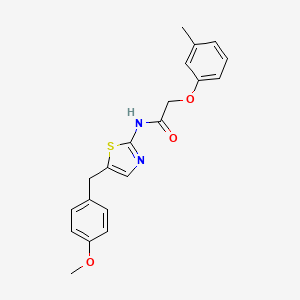
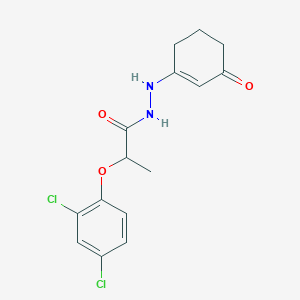
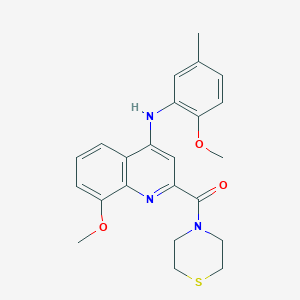
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2614298.png)
![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)
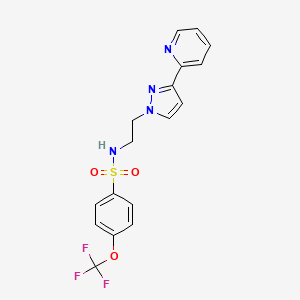

![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2614309.png)
